3-(4-methyl-1H-pyrazol-1-yl)propanethioamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanethioamide typically involves the reaction of 4-methyl-1H-pyrazole with a suitable propanethioamide derivative under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1H-pyrazol-1-yl)propanethioamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the primary products.
Reduction: Amines are the major products.
Substitution: Various substituted pyrazole derivatives are formed.
Scientific Research Applications
3-(4-methyl-1H-pyrazol-1-yl)propanethioamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)propanethioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
3-(4-methyl-1H-pyrazol-1-yl)propanethioamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets.
Properties
Molecular Formula |
C7H11N3S |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-(4-methylpyrazol-1-yl)propanethioamide |
InChI |
InChI=1S/C7H11N3S/c1-6-4-9-10(5-6)3-2-7(8)11/h4-5H,2-3H2,1H3,(H2,8,11) |
InChI Key |
WTJOHPBOULPHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCC(=S)N |
Origin of Product |
United States |
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